molecular formula C16H22N6O4S B2748394 N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide CAS No. 1705110-94-6

N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2748394
CAS No.: 1705110-94-6
M. Wt: 394.45
InChI Key: AXXLQVYFHZRBQD-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide is an interesting compound due to its diverse structural features. It incorporates multiple heterocyclic moieties and functional groups, making it a focal point for scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide typically involves multi-step reactions, starting with the construction of the core oxadiazole and piperidine rings. This is followed by coupling these moieties through specific linkers and functionalization.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the synthetic route for scalability, efficiency, and cost-effectiveness. Techniques like continuous flow chemistry and automated synthesis could be employed.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide can undergo various types of chemical reactions such as:

  • Oxidation: Conversion of the sulfide to sulfone.

  • Reduction: Reduction of ketones to alcohols.

  • Substitution: Nucleophilic substitutions on the oxadiazole ring.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

The major products of these reactions will vary based on the specific reaction conditions but typically include derivatives of the parent compound with modified functional groups.

Scientific Research Applications

N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide finds applications in multiple scientific fields:

  • Chemistry: As a building block for complex organic synthesis.

  • Biology: Potential probe for biological assays due to its unique structure.

  • Medicine: Investigated for pharmacological activities, potentially acting as a therapeutic agent.

  • Industry: Potential use in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors, through its functional groups and structural motifs. The pathways it engages in can vary depending on the biological context, potentially influencing signaling cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yl)piperidin-1-yl)ethyl)methanesulfonamide

  • N-methyl-N-(2-oxo-2-(3-(1,2,4-oxadiazol-5-yl)piperidin-1-yl)ethyl)methanesulfonamide

Unique Aspects

The presence of both pyrazine and oxadiazole rings within the same molecule, coupled with a piperidine linker, provides distinct electronic and steric properties, making N-methyl-N-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)methanesulfonamide unique for various applications compared to its analogs.

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Properties

IUPAC Name

N-methyl-N-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O4S/c1-21(27(2,24)25)11-15(23)22-7-3-4-12(10-22)8-14-19-16(20-26-14)13-9-17-5-6-18-13/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXLQVYFHZRBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=NC=CN=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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